

physical and chemical properties of m-benzyloxybenzyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(BenzylOxy)-3-(chloromethyl)benzene
Cat. No.:	B139797

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An In-depth Technical Guide to m-BenzylOxybenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of m-BenzylOxybenzyl chloride (also known as 3-(benzyloxy)benzyl chloride). It includes key data, experimental methodologies, and visual diagrams to support research and development activities.

Core Physical and Chemical Properties

m-BenzylOxybenzyl chloride is an organic compound with the CAS Registry Number 24033-03-2.^{[1][2]} It is characterized as a white to yellow sticky oil or solid.^[1] Its core properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of m-BenzylOxybenzyl Chloride

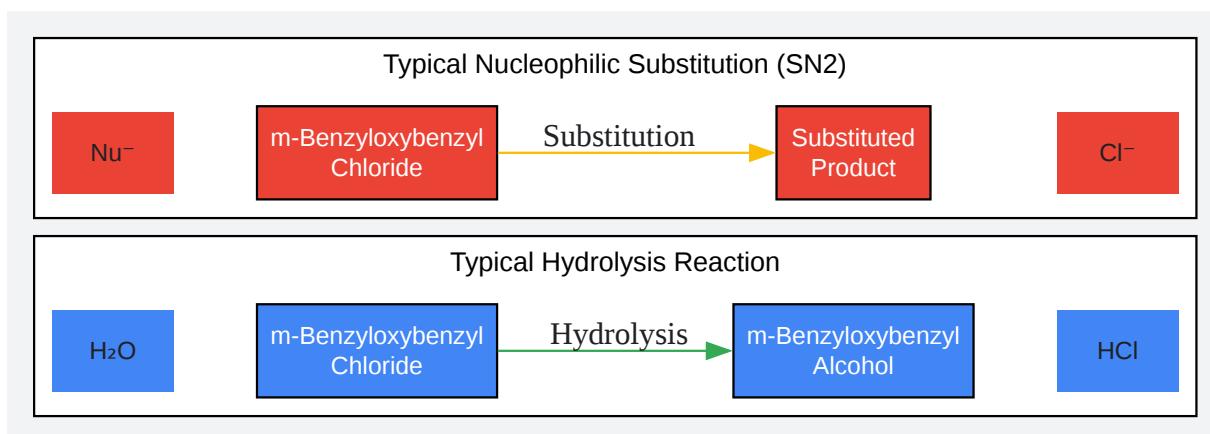
Property	Value	Source
CAS Number	24033-03-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₃ ClO	[1] [2]
Molecular Weight	232.71 g/mol	[1] [2]
Physical State	White to Yellow Sticky Oil to Solid	[1]
Boiling Point	355.3 ± 22.0 °C (Predicted at 760 Torr)	[1]
Melting Point	Not Available	[1]
Density	1.152 ± 0.06 g/cm ³ (Predicted at 20°C)	[1]
Solubility	Not Available	[1]

Chemical Reactivity and Stability

2.1 Reactivity Profile

m-Benzyloxybenzyl chloride is a reactive organochlorine compound. As a benzyl chloride derivative, it is an effective alkylating agent and is used as a versatile intermediate in organic synthesis.^[3] The chlorine atom is susceptible to nucleophilic substitution, making it a valuable precursor for introducing the m-benzyloxybenzyl moiety into other molecules.

Benzyl chlorides, as a class, are known to react with various nucleophiles. For example, they react readily with magnesium to form Grignard reagents and undergo hydrolysis in the presence of water to yield the corresponding benzyl alcohol and hydrochloric acid.^[4] They also react vigorously with strong oxidizing agents.^[5] The presence of the benzyloxy group may influence the reactivity of the benzylic chloride, but the fundamental reactivity pattern is expected to be similar to other benzyl chlorides.



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Figure 1: General Reactivity Pathways for m-Benzylchlorobenzene.

2.2 Stability and Storage

For optimal stability, m-Benzylchlorobenzene should be stored in a refrigerator (2 to 8 °C) under an inert atmosphere.^[1] Like other benzyl chlorides, it can be sensitive to moisture, which can cause hydrolysis.^[4] It may also polymerize in the presence of certain metals.^[5]

2.3 Safety and Handling

Warning: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H400 (Very toxic to aquatic life).^[1] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and using appropriate protective equipment when handling.^[1] In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).^[1] Always consult the full Safety Data Sheet (SDS) before use.

Experimental Protocols

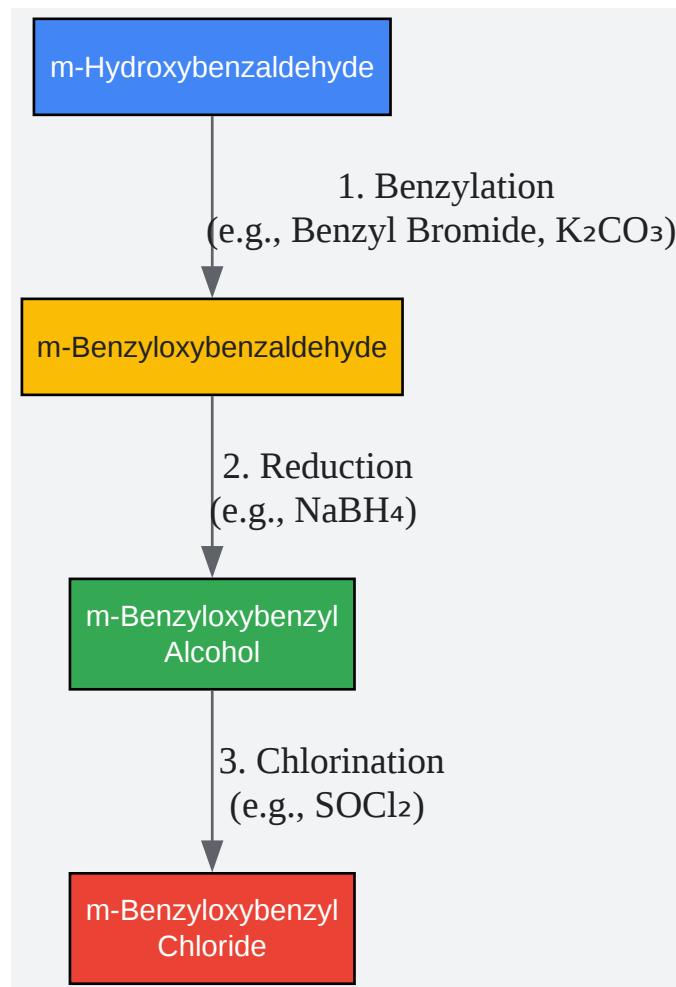
3.1 Synthesis of m-Benzylchlorobenzene

While a specific, peer-reviewed protocol for m-Benzylchlorobenzene was not found in the initial search, a logical synthetic route can be proposed based on standard organic chemistry

transformations and analogous preparations.[6][7] A common method involves the chlorination of the corresponding alcohol.

Experimental Workflow:

- **Benzylation of Aldehyde:** m-Hydroxybenzaldehyde is reacted with benzyl chloride or benzyl bromide in the presence of a base (e.g., K_2CO_3) in a suitable solvent (e.g., acetone or DMF) to form m-benzyloxybenzaldehyde.
- **Reduction of Aldehyde:** The resulting m-benzyloxybenzaldehyde is reduced to m-benzyloxybenzyl alcohol using a reducing agent such as sodium borohydride ($NaBH_4$) in an alcoholic solvent.
- **Chlorination of Alcohol:** The final step is the conversion of m-benzyloxybenzyl alcohol to m-benzyloxybenzyl chloride. This can be achieved by reacting the alcohol with a chlorinating agent like thionyl chloride ($SOCl_2$) or concentrated hydrochloric acid.[6][8]



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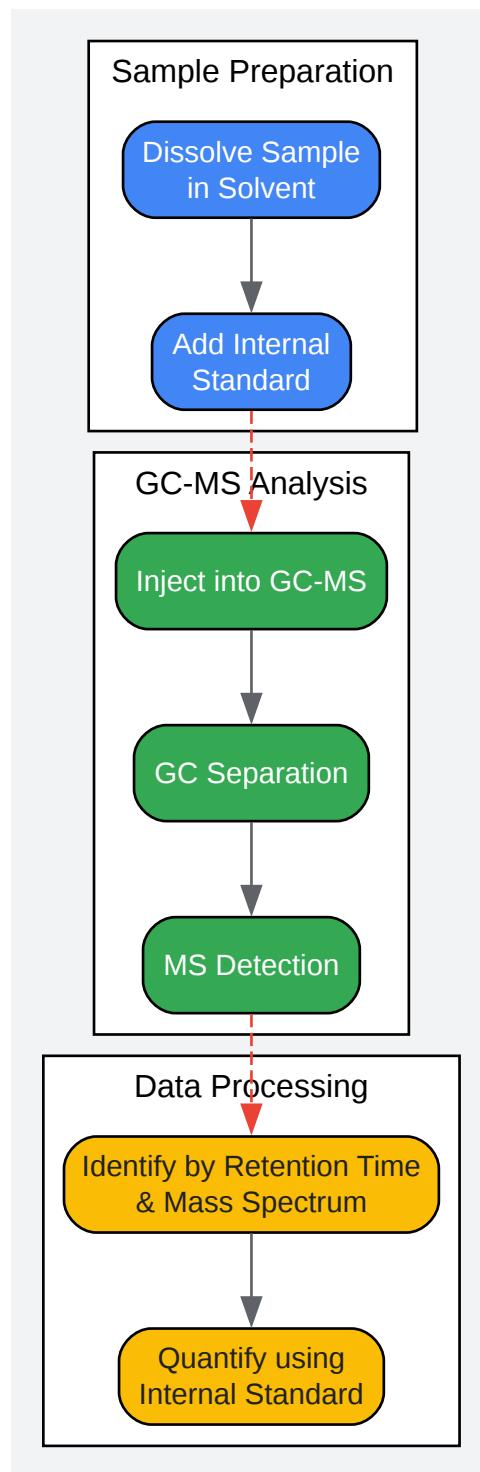
Figure 2: Plausible Synthetic Workflow for m-Benzylxybenzyl Chloride.

3.2 Analytical Methodology

The purity and identity of m-benzylxybenzyl chloride can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the determination of benzyl chloride in various matrices.[9] High-Performance Liquid Chromatography (HPLC) with a diode-array detector is also effective for analyzing benzyl chloride and its potential impurities.[10][11]

General GC-MS Protocol:

- **Sample Preparation:** The sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane or ethyl acetate). An internal standard (e.g., benzyl chloride-d7) may be added for quantitative analysis.[9]
- **Injection:** A small volume of the prepared sample is injected into the GC-MS system.
- **Chromatographic Separation:** The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.
- **Mass Spectrometry Detection:** As the compound elutes from the GC column, it is ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer.
- **Data Analysis:** The compound is identified by its characteristic retention time and mass spectrum, particularly its molecular ion and key fragment ions.[9]



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Figure 3: General Workflow for GC-MS Analysis.

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